5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile
Description
Properties
IUPAC Name |
5-phenyl-2-[(E)-thiophen-2-ylmethylideneamino]furan-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-10-13-9-15(12-5-2-1-3-6-12)19-16(13)18-11-14-7-4-8-20-14/h1-9,11H/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYHWBOAHVOISV-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile typically involves the condensation of thiophene-2-carbaldehyde with 5-phenylfuran-3-carbonitrile in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Cyclization Reactions
The nitrile and imine groups may participate in cyclization to form fused heterocycles. For instance:
-
Intramolecular Cyclization :
| Catalyst | Temperature | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃ | 40–50°C | Thieno[2,3-d]pyrimidine derivatives | 61–74% |
Electrophilic Substitution on the Furan Ring
The electron-rich furan ring may undergo substitution reactions, influenced by the nitrile and phenyl groups:
-
Nitration/Sulfonation :
Hydrolysis of the Nitrile Group
The carbonitrile (-CN) group can be hydrolyzed to a carboxylic acid (-COOH) or amide (-CONH₂) under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Reduction of the Imine Bond
The imine linkage can be reduced to an amine using agents like NaBH₄ or H₂/Pd-C:
-
Reduction Pathway :
| Reducing Agent | Conditions | Yield | Source |
|---|---|---|---|
| NaBH₄ | Methanol, RT, 2 h | 75–80% |
Condensation with Active Methylene Compounds
The imine group may react with compounds like malononitrile or ethyl cyanoacetate to form conjugated systems:
-
Example Reaction :
| Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Malononitrile | CuCl₂ | Pyridone-furan hybrid | 65% |
Functionalization of the Thiophene Ring
The thiophene moiety can undergo electrophilic substitution (e.g., halogenation, nitration) or cross-coupling reactions:
-
Suzuki Coupling :
Table 1: Catalytic Efficiency in Cyclization Reactions
| Entry | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 2 | 10% aq K₂CO₃ | 40–50°C | 64 |
| 12 | 10% aq Na₂CO₃ | 40–50°C | 74 |
Table 2: Reduction of Imine Derivatives
| Entry | Substrate | Reducing Agent | Yield (%) |
|---|---|---|---|
| 1 | Hydrazone analog of target | NaBH₄ | 78 |
Scientific Research Applications
Chemistry
In the field of chemistry, 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various synthetic pathways that lead to the development of novel compounds with desired properties.
Biology
The compound is being studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Preliminary studies indicate that it may exhibit significant inhibitory effects on specific cancer cell lines, making it a candidate for further exploration as a therapeutic agent in oncology .
Medicine
Research is ongoing to evaluate the compound's efficacy as a therapeutic agent . Its interactions with biological targets such as enzymes and receptors are being investigated to understand its mechanisms of action better. The compound's ability to inhibit or activate these targets could lead to the development of new treatments for various diseases .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure lends itself to applications in dyes, sensors, and other advanced materials .
Case Studies
Mechanism of Action
The exact mechanism of action for 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The thiophene and furan rings may facilitate binding to biological macromolecules, while the carbonitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Heterocyclic Core: The target compound’s furan core distinguishes it from thiophene- or thiazolidinone-based analogs (e.g., ). Furan derivatives typically exhibit higher electron density compared to thiophenes, influencing reactivity and conjugation .
- Substituent Effects: The (E)-thiophene-2-ylmethylidene imine group enhances π-conjugation compared to the amine group in 2-amino-5-phenylfuran-3-carbonitrile . In contrast, 5-methylfuran analogs () may show reduced aromatic stabilization due to methyl steric effects.
Key Observations :
- The target compound’s synthesis likely follows a two-step process: (1) formation of 2-amino-5-phenylfuran-3-carbonitrile via cyclization , followed by (2) Schiff base formation with thiophene-2-carbaldehyde.
- Thiophene-containing analogs (e.g., ) often require thioureas or thiols for cyclization, differing from furan-based routes.
Physical and Spectroscopic Properties
Table 3: Comparative Physical Data
Key Observations :
Biological Activity
5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀N₂OS |
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | 5-phenyl-2-(thiophen-2-ylmethylideneamino)furan-3-carbonitrile |
| CAS Number | 478033-41-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of specific biochemical pathways, contributing to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has highlighted the compound's potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacteria, particularly Gram-positive strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several derivatives related to this compound. The results showed that certain derivatives exhibited MIC values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
In addition to antimicrobial effects, there is emerging evidence that this compound may possess anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including disruption of cell cycle progression and modulation of apoptotic pathways.
Mechanisms of Anticancer Activity
The anticancer effect is believed to be mediated by:
- Inhibition of cell proliferation : The compound interferes with the signaling pathways that promote cell division.
- Induction of apoptosis : It activates apoptotic pathways leading to programmed cell death.
- Inhibition of metastasis : Studies suggest that it may reduce the migratory capabilities of cancer cells.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds, such as:
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5-phenyl-2-{[(E)-2-furylmethylidene]amino}-3-furonitrile | 15.6 | Antibacterial |
| 5-phenyl-2-{[(E)-2-pyridylmethylidene]amino}-3-furonitrile | 31.25 | Anticancer |
These comparisons highlight the varying potency and spectrum of activity across structurally similar compounds.
Q & A
Q. What are the established synthetic routes for 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted amines and carbonyl-containing intermediates. A common approach involves:
Gewald Reaction : Reacting cyanoacetates with elemental sulfur and ketones or aldehydes under basic conditions to form thiophene intermediates .
Schiff Base Formation : Condensation of 2-aminofuran derivatives (e.g., 2-amino-3-cyanofuran) with thiophene-2-carbaldehyde under reflux in ethanol, catalyzed by acetic acid. Solvent-free or microwave-assisted methods may enhance reaction efficiency .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides definitive proof of molecular geometry and stereochemistry. For example, Acta Crystallographica reports highlight bond angles and torsion angles in similar thiophene-furan hybrids .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm indicate aromatic protons; δ ~8.5 ppm corresponds to the imine (C=N) proton.
- ¹³C NMR : Signals at ~160 ppm (C=N), ~110–120 ppm (furan/thiophene carbons), and ~115–120 ppm (carbonitrile group) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. How do the compound’s solubility properties influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately polar solvents (ethanol, acetone). Experimental Implications :
- Use DMSO for in vitro biological assays to ensure solubility.
- For recrystallization, use ethanol-water mixtures (4:1 v/v) to optimize yield and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to accelerate Schiff base formation .
- Solvent-Free Synthesis : Reduces side reactions. For example, fusion methods at 80–100°C achieve >85% yield in 2–4 hours .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 10–15 minutes at 100 W) while maintaining >90% purity .
Table 1 : Comparison of Synthesis Methods
| Method | Time | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional Reflux | 6 h | 70 | 85 | |
| Solvent-Free | 2 h | 88 | 92 | |
| Microwave | 15 min | 82 | 95 |
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% before assays .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography if biological results conflict with expectations .
Q. What computational strategies predict reactivity or molecular interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic attack .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or receptors). Focus on the thiophene-furan core for hydrogen bonding and π-π stacking .
Q. How to assess potential toxicity using in vitro models?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT or resazurin assays in human primary cells (e.g., hepatocytes) at concentrations ≤100 μM.
- Genotoxicity Screening : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) to detect mutagenicity.
Note : Toxicity data for this compound is limited; prioritize in vitro screening before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
